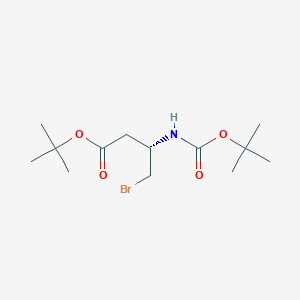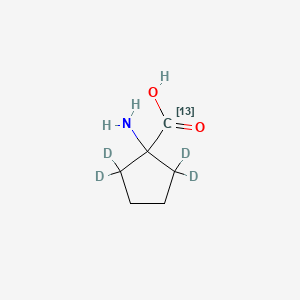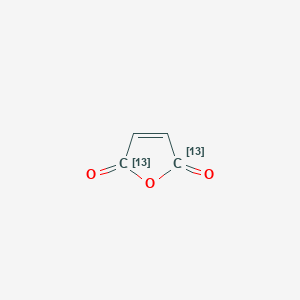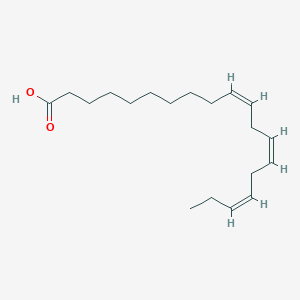
(10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid
Vue d'ensemble
Description
(10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid, commonly known as 19:3n-3, is a polyunsaturated fatty acid (PUFA) that belongs to the omega-3 family. It is a vital component of the human diet and has been found to have several health benefits.
Applications De Recherche Scientifique
Pheromone Biosynthesis in Moths
The compound (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid plays a role in the biosynthesis of pheromones in moths, specifically in the winter moth, Erannis bajaria. The process involves chain elongation and α-oxidation leading to the formation of pheromone components (Goller, Szöcs, Francke, & Schulz, 2007).
Chemoresistance in Cancer Treatment
Polyunsaturated fatty acids, including (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid, are identified as chemoresistance-inducing factors in tumor cells treated with cisplatin. This highlights the importance of controlling the intake of such fatty acids in cancer patients who regularly consume food supplements rich in these acids (Schlotterbeck, Cebo, Kolb, & Lämmerhofer, 2018).
Lipoxygenase Pathway in Plants
This acid is involved in the lipoxygenase pathway in plants. The study on the metabolism of various fatty acids including (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid by different plant lipoxygenases reveals the formation of hydroperoxy derivatives, contributing to our understanding of plant lipid metabolism (Osipova, Lantsova, Chechetkin, Mukhitova, Hamberg, & Grechkin, 2010).
Jasmonate Family in Plants
Research has identified a novel 16-carbon cyclopentenoic acid in the jasmonate family of signals in plants, derived from (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid. This suggests its role in plant defense and metabolic regulation (Weber, Vick, & Farmer, 1997).
Synthesis of Methyl 11,14,17-Eicosatrienoate
The compound has been used in the synthesis of methyl 11,14,17-eicosatrienoate, an important substance for metabolic studies. This research contributes to our understanding of fatty acid metabolism (Rakoff, 1993).
Green Alga Anadyomene stellata
This acid is found in novel polyunsaturated fatty acids in the marine green alga Anadyomene stellata. The study of these acids, including (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid, aids in understanding the biosynthesis and structure of unique fatty acids in marine algae (Mikhailova, Bemis, Wise, Gerwick, Norris, & Jacobs, 1995).
Ethanolamides Synthesis from Natural Fats
The compound is utilized in the synthesis of ethanolamides of fatty acids from natural fats, contributing to the field of organic chemistry and natural product synthesis (Karaulov, Rybin, Kuklev, & Akulin, 2004).
Propriétés
IUPAC Name |
(10Z,13Z,16Z)-nonadeca-10,13,16-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIDZCYLBMSLGW-PDBXOOCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256916 | |
| Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- | |
CAS RN |
19934-77-1 | |
| Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19934-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




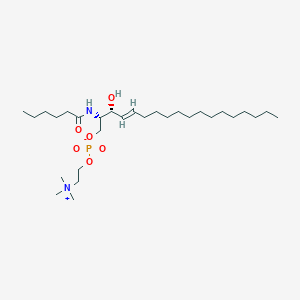

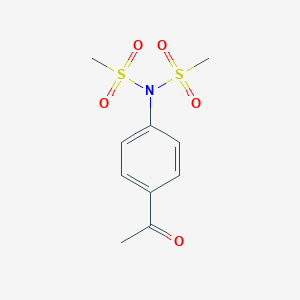
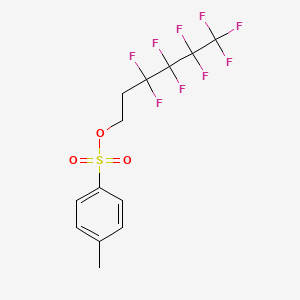
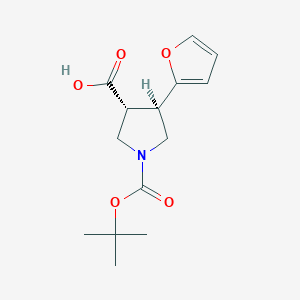
![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)
![2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol](/img/structure/B6595163.png)

![Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6595178.png)
